

# In-depth Technical Guide to the Physical Characteristics of 6-Methoxyquinoline

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## Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371

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This technical guide provides a comprehensive overview of the core physical characteristics of **6-Methoxyquinoline**, tailored for researchers, scientists, and professionals in drug development. The document summarizes essential quantitative data in structured tables, details standardized experimental protocols for their determination, and includes visualizations for a plausible synthetic workflow and a relevant biological signaling pathway.

## Core Physical and Chemical Properties

**6-Methoxyquinoline**, also known as p-quinanisole, is an aromatic heterocyclic compound with the molecular formula  $C_{10}H_9NO$ .<sup>[1]</sup> Its structure, featuring a quinoline ring substituted with a methoxy group, makes it a valuable building block in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals with potential antitumor and antimicrobial activities.<sup>[1]</sup>

## Data Summary

The fundamental physical and chemical properties of **6-Methoxyquinoline** are compiled below for easy reference.

Table 1: General Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[1]
Molecular Weight	159.19 g/mol	[1]
Appearance	White or colorless to light yellow powder or lump to clear liquid	[1]
Odor	Sweet, Anisic, Floral, Phenolic	[2]

Table 2: Thermodynamic and Safety Data

Property	Value	Reference(s)
Melting Point	18-22 °C	[1][3][4][5][6]
Boiling Point	284 °C (at 760 mmHg)	[1][3]
140-146 °C (at 15 mmHg)	[4][6]	
193 °C (at 50 mmHg)	[5]	
Flash Point	> 110 °C (> 230 °F)	[6]

Table 3: Physicochemical Characteristics

Property	Value	Reference(s)
Density	1.15 g/mL at 20 °C	[1][4][6]
Refractive Index (n <sub>20/D</sub> )	1.61 - 1.625	[1][4][6]
Solubility	Insoluble in water; Soluble in alcohol, chloroform, acetone, and DMSO	[2][4][7][8]
pKa (Predicted)	2.98 ± 0.16	[7]

Table 4: Spectroscopic Data

Spectrum Type	Data Summary	Reference(s)
<sup>1</sup> H NMR	See Table 5 for assignments	[9]
<sup>13</sup> C NMR	See Table 6 for assignments	[10]
Infrared (IR)	Data not available in searched literature	
UV-Visible (UV-Vis)	Data not available in searched literature	

Table 5: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Proposed Assignment
8.79	d	1H	H-2
8.07	d	1H	H-4
7.42-7.36	m	2H	H-5, H-8
7.25	d	1H	H-3
7.11	d	1H	H-7
3.80	s	3H	-OCH <sub>3</sub>

Note: This is a representative interpretation. Actual chemical shifts can vary with solvent and experimental conditions.

Table 6: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (ppm)	Proposed Assignment
158.0	C-6
147.4	C-2
145.3	C-8a
144.8	C-4
131.4	C-8
127.3	C-4a
121.9	C-5
121.5	C-3
103.2	C-7
55.4	-OCH <sub>3</sub>

Note: This is a representative interpretation.

Actual chemical shifts can vary with solvent and experimental conditions.

## Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for determining the key physical properties of **6-Methoxyquinoline**.

### Melting Point Determination

The melting point is a critical parameter for assessing the purity of a solid compound.<sup>[11]</sup> A standard procedure utilizing a capillary melting point apparatus is outlined below.

- **Sample Preparation:** A small quantity of finely powdered, dry **6-Methoxyquinoline** is introduced into a glass capillary tube that is sealed at one end.<sup>[12]</sup> The sample is compacted to a height of 2-3 mm by gently tapping the sealed end on a hard surface.<sup>[12]</sup>

- **Apparatus Setup:** The loaded capillary tube is inserted into the heating block of the melting point apparatus.[\[13\]](#)
- **Heating and Observation:** An initial rapid heating phase is conducted to ascertain an approximate melting range.[\[12\]](#) Following this, the apparatus is allowed to cool. A fresh sample is then heated at a slower, controlled rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[\[7\]](#)
- **Data Recording:** The temperature at which the first sign of melting is observed and the temperature at which the entire sample has transitioned to a liquid state are recorded. This range constitutes the melting point.[\[7\]](#)

## Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[14\]](#) The distillation method is a common and reliable technique for this measurement.[\[15\]](#)

- **Apparatus Assembly:** A simple distillation apparatus is set up using a round-bottom flask containing at least 5 mL of **6-Methoxyquinoline** and a few boiling chips to ensure smooth boiling.[\[15\]](#)[\[16\]](#) A thermometer is carefully positioned with its bulb just below the level of the side arm leading to the condenser.[\[16\]](#)
- **Heating:** The flask is heated gently and uniformly.[\[14\]](#)
- **Data Recording:** The temperature is monitored as the liquid begins to boil and its vapor rises and condenses. The boiling point is the stable temperature reading on the thermometer during the distillation process.[\[15\]](#) It is crucial to also record the ambient barometric pressure, as boiling point is pressure-dependent.[\[16\]](#)

## Solubility Determination (Qualitative)

This protocol describes a general method for evaluating the solubility of **6-Methoxyquinoline** in a range of solvents.

- **Sample Preparation:** A small, pre-weighed amount of **6-Methoxyquinoline** (e.g., 10 mg) is placed into a series of clean test tubes.

- **Solvent Addition:** A fixed volume (e.g., 1 mL) of each test solvent (e.g., water, ethanol, acetone, chloroform, DMSO) is added to a separate test tube.
- **Observation and Classification:** The test tubes are agitated vigorously to facilitate dissolution. The sample is then visually assessed and classified as 'soluble', 'partially soluble', or 'insoluble' in each solvent.<sup>[17]</sup> For aqueous solutions, the pH can be checked using litmus paper to determine if the compound imparts acidic or basic properties to the solution.<sup>[17]</sup>

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds.

- **Sample Preparation:** A few milligrams of **6-Methoxyquinoline** are dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale.<sup>[17]</sup>
- **Data Acquisition:** The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For  $^1\text{H}$  NMR, the spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the hydrogen nuclei. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of the unique carbon atoms in the molecule.
- **Spectral Analysis:** The resulting spectra are interpreted to deduce the connectivity and chemical environment of the atoms within the **6-Methoxyquinoline** molecule.

### Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups present in a molecule.<sup>[18]</sup>

- **Sample Preparation:** As **6-Methoxyquinoline** can be a liquid at room temperature, a thin film of the neat liquid can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).<sup>[19]</sup> If it is a solid, a Nujol mull (a suspension in mineral oil) or a KBr pellet (a pressed disk of the sample mixed with potassium bromide) can be prepared.<sup>[19]</sup>

- **Data Acquisition:** The prepared sample is placed in the sample holder of an IR spectrometer. A beam of infrared radiation is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.
- **Spectral Interpretation:** The output is an IR spectrum, which is a plot of percent transmittance against wavenumber ( $\text{cm}^{-1}$ ). The characteristic absorption bands in the spectrum are then correlated to specific functional groups within the molecule.

## UV-Visible (UV-Vis) Spectroscopy

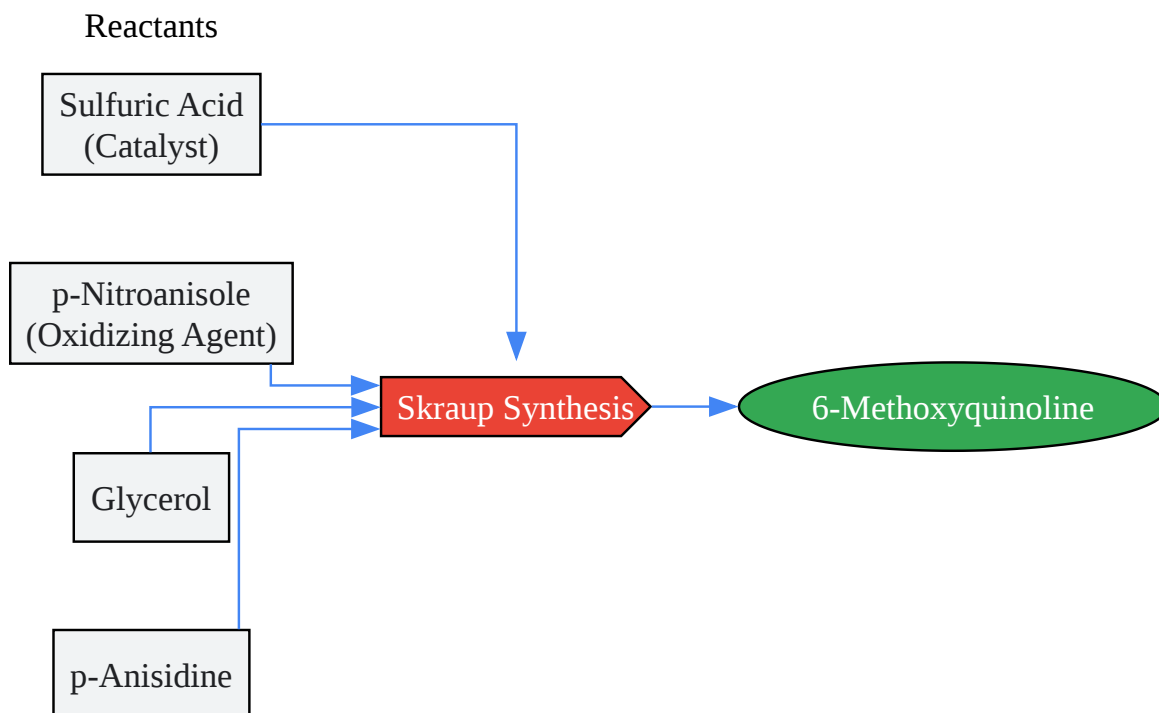
UV-Vis spectroscopy is useful for investigating the electronic transitions and conjugated systems within a molecule.<sup>[14]</sup>

- **Sample Preparation:** A very dilute solution of **6-Methoxyquinoline** is prepared using a solvent that is transparent in the UV-Vis region, such as ethanol or hexane.<sup>[20]</sup>
- **Data Acquisition:** The solution is placed in a quartz cuvette. A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of ultraviolet and visible wavelengths.<sup>[20]</sup> A cuvette containing only the solvent is used to record a baseline (blank) spectrum for background correction.<sup>[20]</sup>
- **Data Analysis:** The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified, which are characteristic of the electronic structure of the compound.

## Visualizations

### Synthetic Workflow

The following diagram illustrates a plausible synthetic route to **6-Methoxyquinoline** via the Skraup synthesis, a classic method for quinoline synthesis.



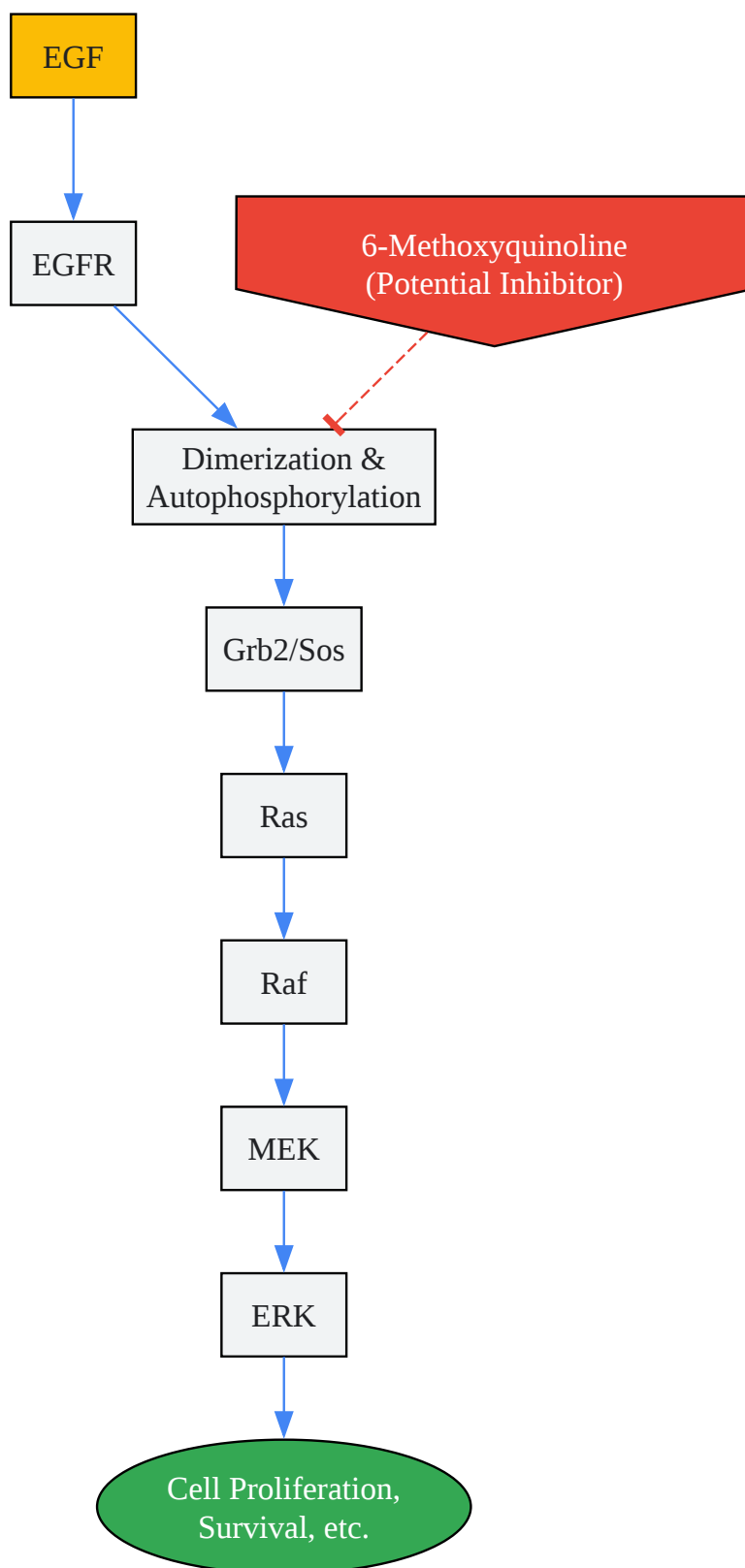
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Caption: A plausible synthetic workflow for **6-Methoxyquinoline**.

## Potential Signaling Pathway

Quinoline derivatives are widely studied as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.[5][7] The diagram below depicts a simplified representation of the EGFR signaling pathway and the hypothetical inhibitory action of a compound like **6-Methoxyquinoline**.





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Caption: Hypothetical inhibition of the EGFR signaling pathway.

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